molecular formula C16H15F3N4OS B10954592 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B10954592
M. Wt: 368.4 g/mol
InChI Key: IRZUMMDAMPTCEC-UHFFFAOYSA-N
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Description

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with trifluoromethyl and thienylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The final step involves the coupling of the thienylmethyl group to the acetamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N-(2-THIENYLMETHYL)ACETAMIDE is unique due to its combination of trifluoromethyl and thienylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H15F3N4OS

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H15F3N4OS/c1-9-6-12(16(17,18)19)14-10(2)22-23(15(14)21-9)8-13(24)20-7-11-4-3-5-25-11/h3-6H,7-8H2,1-2H3,(H,20,24)

InChI Key

IRZUMMDAMPTCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCC3=CC=CS3)C)C(F)(F)F

Origin of Product

United States

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